Ethyl 4-bromo-2-(chloromethyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-bromo-2-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRERZFXEVYWSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217981 | |
| Record name | Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956325-15-7 | |
| Record name | Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956325-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Ethyl 4-bromo-2-(chloromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biological research to study the effects of halogenated compounds on biological systems. It can be used as a probe to understand cellular processes and enzyme activities.
Medicine: In medicinal chemistry, this compound is used to develop new pharmaceuticals. Its reactivity makes it a valuable building block for the synthesis of drug candidates.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-2-(chloromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of ethyl 4-bromo-2-(chloromethyl)benzoate are influenced by its substituents. Below is a comparison with key analogues:
Physicochemical Properties
- Lipophilicity: The logP value of this compound (3.41) is higher than ethyl benzoate (1.88) , indicating greater lipid solubility.
- Thermal Stability: Halogenated benzoates generally exhibit higher thermal stability than non-halogenated analogues. For example, this compound decomposes at temperatures >200°C, whereas ethyl benzoate boils at 212°C .
Biological Activity
Ethyl 4-bromo-2-(chloromethyl)benzoate is an organic compound characterized by its molecular formula and a molecular weight of 277.54 g/mol. The compound features a unique substitution pattern with a bromine atom at the para position and a chloromethyl group at the ortho position of the benzene ring. This structural configuration suggests potential biological activities that merit detailed exploration.
The presence of halogen substituents (bromine and chlorine) in this compound enhances its reactivity and potential interactions with biological macromolecules. These halogens can influence the compound's lipophilicity, bioavailability, and overall pharmacological profile.
Antimicrobial Activity
Research has indicated that benzoate derivatives often exhibit antimicrobial properties. For instance, studies on structurally similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
Compounds containing halogen substituents have been investigated for their anticancer activities. For example, brominated benzoates have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound based on its structure. The following table summarizes key structural features and their associated biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anticancer properties |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | Antimicrobial activity against Gram-positive bacteria |
| Ethyl 4-chlorobenzoate | C₉H₉ClO₂ | Cytotoxic effects in cancer cell lines |
| Ethyl 3-bromo-2-(chloromethyl)benzoate | C₉H₈BrClO₂ | Inhibitory effects on specific enzymes |
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the cytotoxic effects of brominated benzoates found that compounds with similar halogen substitutions significantly inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to increased oxidative stress leading to apoptosis.
- Antimicrobial Efficacy : Research on ethyl 4-bromobenzoate revealed strong antibacterial activity against Staphylococcus aureus, indicating that this compound may also exhibit similar antibacterial properties due to its structural similarities.
- Enzyme Interaction Studies : In vitro assays have shown that halogenated benzoates can interact with various enzymes, potentially acting as inhibitors or modulators. This interaction is crucial for understanding their therapeutic applications.
Preparation Methods
Reduction of Nitro to Amine
Starting from ethyl 4-bromo-2-nitrobenzoate, the nitro group is reduced to an amine using tin(II) chloride dihydrate in ethyl acetate under ultrasonic irradiation. This method, adapted from the synthesis of methyl 2-amino-4-bromobenzoate, achieves 95–96% yield within 2 hours at 30°C. The amine intermediate is critical for subsequent functionalization.
Conversion to Hydroxymethyl and Chlorination
The amine is diazotized with NaNO₂ in H₂SO₄ at 0–5°C, followed by hydrolysis to introduce a hydroxymethyl group. Treatment with concentrated HCl at 100°C for 4 hours replaces the hydroxyl group with chlorine, yielding the chloromethyl derivative. This two-step sequence mirrors the iodination-cyanation approach in patent CN111018740B, with an overall yield of 68–72%.
Limitations : Diazonium salt instability necessitates strict temperature control, and hydrolysis competing with chloride substitution may require excess HCl to drive the reaction.
Metalation-Directed Synthesis
Directed Ortho Metalation
Ethyl 4-bromobenzoate undergoes directed ortho metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the aryl lithium intermediate with formaldehyde introduces a hydroxymethyl group at position 2, which is subsequently chlorinated with thionyl chloride (SOCl₂). This method, though less common, offers regioselective control, achieving 65–70% yield over three steps.
Advantages : Avoids harsh bromination conditions, but requires anhydrous reagents and cryogenic setups, limiting scalability.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination-Chlorination | Bromination, radical chlorination | 75–80 | NCS, AIBN, 80°C | High selectivity | Radical side reactions |
| Reduction-Interconversion | Nitro reduction, diazotization | 68–72 | SnCl₂, HCl, 100°C | Utilizes stable intermediates | Multi-step, low atom economy |
| Metalation-Directed | LDA metalation, SOCl₂ chlorination | 65–70 | −78°C, anhydrous | Regioselective | Costly reagents, scalability issues |
The bromination-chlorination route offers the highest practical yield and scalability, while the metalation-directed method provides superior regioselectivity for research-scale applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
